1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2'-indene]-1',3'-dione
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Overview
Description
3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the pyrazoline moiety in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione typically involves a multi-step process. One common method is the cycloaddition reaction of nitrilimines with aza-aurones, followed by subsequent reactions to introduce the desired functional groups . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dihydropyrazolines, and other functionalized derivatives .
Scientific Research Applications
3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione involves its interaction with various molecular targets. The pyrazoline moiety is known to interact with enzymes and receptors, leading to the modulation of biological pathways. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trinitro-2,4-bis-(2-phenylethenyl)benzene: This compound shares a similar structural motif but differs in its functional groups and overall reactivity.
1,3,5-Trisubstituted 2-pyrazoline derivatives: These compounds have similar pyrazoline cores but differ in their substitution patterns and biological activities.
Uniqueness
3’-(2-Phenylethenyl)-1’,4’-diphenylspiro[indan-2,5’-2pyrazoline]-1,3-dione is unique due to its spiro structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C31H22N2O2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1,4-diphenyl-3-[(E)-2-phenylethenyl]spiro[4H-pyrazole-5,2//'-indene]-1//',3//'-dione |
InChI |
InChI=1S/C31H22N2O2/c34-29-25-18-10-11-19-26(25)30(35)31(29)28(23-14-6-2-7-15-23)27(21-20-22-12-4-1-5-13-22)32-33(31)24-16-8-3-9-17-24/h1-21,28H/b21-20+ |
InChI Key |
QLZXQCIDILRCQO-QZQOTICOSA-N |
SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C3(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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